

Quantitative Efficacy Comparison in Preclinical Model

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Compound Focus: Eniporide

CAS No.: 176644-21-6

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The table below summarizes key findings from a 2003 comparative study in isolated, perfused rat hearts subjected to ischemia and reperfusion. All drugs were tested at 3 μ M [1] [2].

| Parameter | Untreated Hearts | EIPA | Cariporide | Eniporide |
|--|------------------|--|--|--|
| Intracellular Na ⁺ after 30 min ischemia (% of baseline) | 293 \pm 26% | 212 \pm 6%* | 157 \pm 5%* | 146 \pm 6%* |
| Post-ischemic Contractile Recovery (Rate Pressure Product, $\times 10^3$ mmHg/min) | 12.0 \pm 1.9 | 12.1 \pm 2.1 | 19.5 \pm 2.8* | 20.4 \pm 2.5* |
| Impact on Ischemic Acidosis | Baseline | No significant difference from untreated | No significant difference from untreated | No significant difference from untreated |
| Reported Side Effects | - | More side effects at concentration used | Fewer side effects than EIPA | Fewer side effects than EIPA |

Note: * denotes $p < 0.01$ versus untreated group. RPP: Rate Pressure Product.

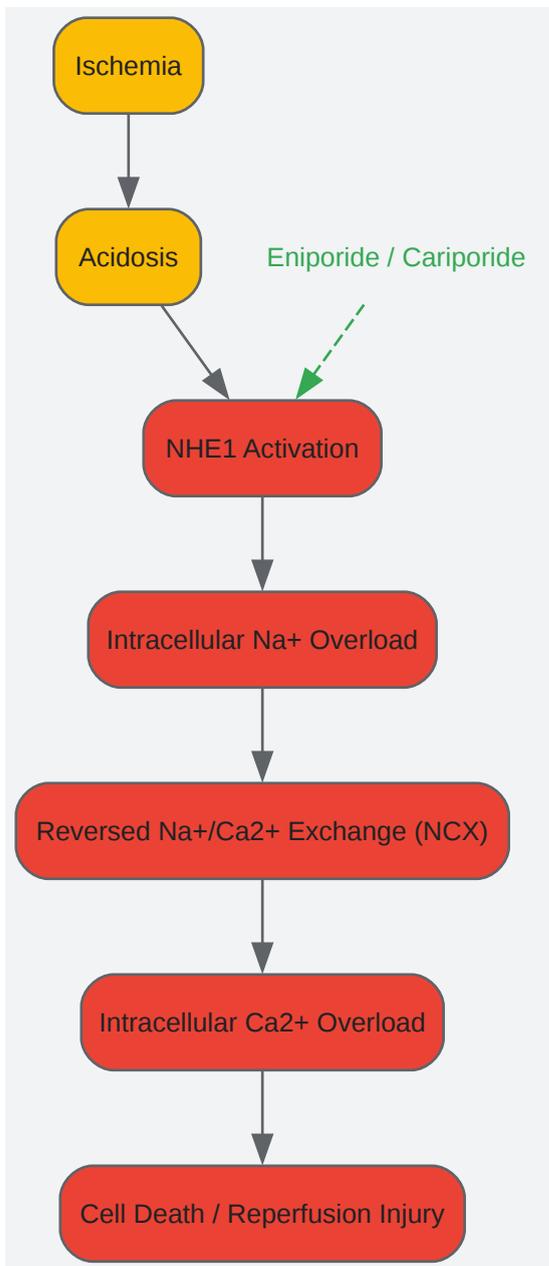
Experimental Protocol for Key Study

The data in the table above were generated using the following methodology [1] [2]:

- **Heart Preparation:** Hearts were isolated from rats and perfused in Langendorff mode (constant pressure). Contractility was assessed using an intraventricular balloon.
- **Pacing:** Hearts were electrically paced at a fixed rate of 5 Hz.
- **Measurement Techniques:**
 - **Intracellular Na⁺ ([Na⁺]_i):** Measured using **23Na Nuclear Magnetic Resonance (NMR) spectroscopy**.
 - **Intracellular pH (pHi):** Measured simultaneously using **31P NMR spectroscopy**.
- **Ischemia/Reperfusion Protocol:**
 - **Equilibration:** Baseline period.
 - **Drug Administration:** NHE blockers were administered for 5 minutes prior to ischemia.
 - **Global Ischemia:** 30 minutes of no-flow ischemia.
 - **Drug-Free Reperfusion:** 30 minutes of reperfusion to assess recovery.
- **Data Analysis:** [Na⁺]_i was expressed as a percentage of the baseline value. Functional recovery was measured as the Rate Pressure Product (RPP), calculated as (heart rate × developed left ventricular pressure).

Mechanisms and Signaling Pathways

Both **Eniporide** and **Cariporide** are benzoylguanidine-type inhibitors that selectively target the **Na⁺/H⁺ exchanger isoform 1 (NHE1)** [3]. The following diagram illustrates the core mechanism of action relevant to ischemia-reperfusion injury.



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Clinical Trial Outcomes

The promising preclinical data did not successfully translate into clinical practice, as large-scale human trials yielded disappointing results.

| Inhibitor | Clinical Trial | Key Outcome | Status |
|-------------------|------------------|--|-------------------------------------|
| Cariporide | GUARDIAN [4] [5] | No effective protection of myocardium during ischemia/reperfusion; slightly higher risk for cerebrovascular accidents. | Never entered medical practice [4]. |
| Eniporide | ESCAMI [4] [6] | No limitation of infarct size or improvement in clinical outcome. | Never approved for human use [4]. |

Key Insights for Researchers

- **Structural Considerations:** **Eniporide** and Cariporide belong to the **benzoylguanidine class** of NHE1 inhibitors, which are distinct from the older **pyrazinoylguanidine class** (e.g., amiloride, EIPA). This structural difference is critical, as pyrazinoylguanidines exhibit potent, **NHE1-independent anticancer effects** and cellular toxicity that benzoylguanidines like **Eniporide** and Cariporide do not share [3].
- **Therapeutic Paradigm Shift:** While inhibition of NHE1 was historically focused on cardioprotection, recent oncology research reveals a new paradigm. **Cariporide shows promise as an anticancer agent** due to its ability to inhibit proliferation, migration, and invasion of cancer cells, and to overcome multiple drug resistance [7] [4].
- **Potency Context:** A study comparing a novel NHE1 inhibitor, T-162559, provided IC50 values that offer context on the relative potency of these compounds on human NHE1 [8]:
 - **T-162559:** 13 ± 3 nmol/L
 - **Eniporide:** 40 ± 11 nmol/L
 - **Cariporide:** 209 ± 75 nmol/L

Conclusion for Research Applications

For your comparison guide, the core conclusion is that **Eniporide and Cariporide demonstrate comparable and superior efficacy to earlier inhibitors like EIPA in preclinical models, with Eniporide potentially having a slight edge in reducing sodium overload** [1] [2]. However, this preclinical promise did not translate into clinical success for cardioprotection.

Current research interest is shifting towards repurposing these potent and specific compounds, particularly Cariporide, for **oncology applications**, where their ability to disrupt the unique pH dynamics of cancer cells

presents a novel therapeutic strategy [7] [4] [3].

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To cite this document: Smolecule. [Quantitative Efficacy Comparison in Preclinical Model]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527163#eniporide-vs-cariporide-efficacy-comparison>]

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